L-erythro-Chloramphenicol

概要

説明

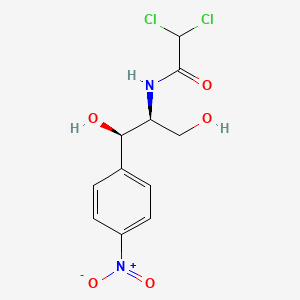

L-erythro-Chloramphenicol is a chemical compound with the molecular formula C11H12Cl2N2O5. It is a C-nitro compound and has been manually annotated by third-party sources

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-erythro-Chloramphenicol involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with a suitable dihydroxy compound under controlled conditions to form the intermediate product. This intermediate is then reacted with dichloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and product quality.

化学反応の分析

Types of Reactions

L-erythro-Chloramphenicol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamides.

科学的研究の応用

Chemistry Applications

Synthesis and Reagent Use

- L-erythro-Chloramphenicol serves as a reagent in organic synthesis, particularly in the development of complex molecules. Its structure allows it to participate in various chemical reactions, making it valuable for synthetic chemists.

- It is also used as a precursor for synthesizing other pharmaceutical compounds, demonstrating its versatility in chemical research.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound retains antimicrobial activity similar to that of its parent compound. It has been studied for its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for treating infections resistant to other antibiotics .

Mechanism of Action

- The compound acts by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit, which prevents peptide bond formation. This mechanism is crucial in understanding its potential therapeutic effects .

Medical Applications

Therapeutic Investigations

- This compound is under investigation for its potential use in treating serious infections where conventional antibiotics fail. Studies have suggested that it could be reintroduced as a reserve antibiotic for critically ill patients suffering from infections caused by multidrug-resistant organisms .

Case Studies

- Clinical trials have evaluated the efficacy and safety of this compound in comparison to other antibiotics. A systematic review highlighted that while chloramphenicol (and its derivatives) can be effective against certain pathogens, they are associated with higher rates of adverse effects such as anemia and other hematological disorders .

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications beyond pharmaceuticals.

Quality Control Measures

- The industrial synthesis of this compound involves rigorous quality control to ensure high yield and purity during production processes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemistry | Reagent in organic synthesis; precursor for complex molecules |

| Biology | Antimicrobial studies; mechanism involving protein synthesis inhibition |

| Medicine | Investigated as a reserve antibiotic; clinical trials showing efficacy against resistant infections |

| Industry | Used in specialty chemicals production; emphasis on quality control |

作用機序

The mechanism of action of L-erythro-Chloramphenicol involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The compound’s nitro group plays a crucial role in its activity, interacting with the target sites and disrupting normal cellular functions .

類似化合物との比較

Similar Compounds

Florfenicol: A carboxamide derivative with similar structural features but different functional groups.

Chloramphenicol: Another nitro compound with similar biological activities but different molecular targets.

Uniqueness

L-erythro-Chloramphenicol is unique due to its specific structural arrangement and the presence of both nitro and dihydroxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

L-erythro-Chloramphenicol, a stereoisomer of chloramphenicol, exhibits significant biological activity, primarily as an antibiotic. This article provides a comprehensive overview of its mechanisms of action, biotransformation pathways, and associated case studies, supported by diverse research findings.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity, which is crucial for protein elongation during translation. This mechanism is similar to that of other antibiotics like erythromycin but with distinct binding characteristics that affect ribosomal assembly and function .

Key Findings:

- Inhibition of Ribosomal Assembly: Studies have shown that this compound induces defects in ribosomal assembly at concentrations that inhibit growth without being bactericidal .

- Protein Synthesis Inhibition: In reticulocyte cells, concentrations above led to substantial inhibition of hemoglobin and RNA synthesis .

Biotransformation Pathways

Recent research has uncovered novel biotransformation pathways for chloramphenicol, including its isomers. The biotransformation process involves several microbial species that play a role in the degradation and mineralization of the compound.

Biotransformation Steps:

- Oxidation: Initial oxidation occurs at the C1-OH and C3-OH groups.

- Isomerization: A newly identified pathway involves isomerization at C2.

- Acetylation: Acetylation at C3-OH is another significant step in the degradation process .

Microbial Interactions:

- Synergistic interactions between Sphingomonas sp. and Caballeronia sp. enhance chloramphenicol mineralization, indicating a complex network of microbial interactions that facilitate bioremediation efforts in contaminated environments .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against various bacterial strains. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in treating serious infections where other antibiotics may fail .

Case Study 2: Toxicity and Side Effects

Despite its effectiveness, this compound is associated with significant toxicity. Research highlights its potential to induce aplastic anemia and other hematological disorders when used over extended periods . A study involving rats demonstrated that doses as low as 150 mg/kg could lead to marked hematotoxicity .

Comparative Efficacy Table

| Compound | Target Bacteria | Efficacy | Toxicity Risk |

|---|---|---|---|

| This compound | Gram-positive & negative | High | Moderate to High |

| Erythromycin | Primarily Gram-positive | High | Low |

| Tetracycline | Broad-spectrum | Moderate | Moderate |

特性

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224388 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-89-6, 56-75-7 | |

| Record name | L-erythro-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-erythro-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chloramphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。